threo-7-O-Methylguaiacylglycerol |A-coniferyl ether
Description
Molecular Architecture and Stereochemical Configurations
Threo-7-O-methylguaiacylglycerol β-coniferyl ether (C₂₁H₂₆O₇) is a lignin-derived phenylpropanoid characterized by a β-O-4 ether linkage connecting a guaiacylglycerol unit to a coniferyl alcohol-derived moiety. Its molecular architecture features two stereogenic centers at the Cα and Cβ positions of the glycerol side chain, resulting in the threo configuration (1R,2R stereochemistry). The compound’s three-dimensional conformation adopts a non-planar arrangement due to steric hindrance between the 7-O-methyl group on the guaiacyl ring and the β-coniferyl ether substituent.
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for the threo diastereomer, including characteristic doublets for the α-proton (δ 6.11 ppm, J = 6.0 Hz) and β-proton (δ 4.80 ppm, J = 5.3 Hz) in acetylated derivatives. The 7-O-methyl group exhibits a singlet at δ 3.87 ppm, while the β-coniferyl side chain shows trans-vinylene proton coupling (J = 16 Hz) at δ 6.58–7.37 ppm.
Table 1: Key NMR Assignments for Threo-7-O-Methylguaiacylglycerol β-Coniferyl Ether
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| α-H (Cα) | 6.11 | Doublet | 6.0 |
| β-H (Cβ) | 4.80 | Quintet | 5.3 |
| 7-OCH₃ | 3.87 | Singlet | - |
| β-Coniferyl trans-H | 6.58–7.37 | Multiplet | 16.0 (trans-vinylene) |
Positional Isomerism in β-O-4 Lignin Substructures
The β-O-4 linkage in lignin exhibits positional isomerism, with the threo configuration arising from stereoselective water addition to the si face of quinone methide intermediates during lignification. In angiosperms, threo isomers constitute 20–40% of β-O-4 substructures, contrasting with near-equal erythro/threo ratios in gymnosperms. This isomer distribution correlates with syringyl/guaiacyl (S/G) ratios: higher S-unit content promotes erythro dominance due to steric effects from methoxyl groups.
Quantum mechanical calculations show the threo configuration reduces intramolecular hydrogen bonding between the γ-hydroxyl and β-ether oxygen compared to erythro forms, increasing conformational flexibility. This flexibility enables adaptive packing in lignin matrices, as evidenced by molecular dynamics simulations showing 12% greater torsional freedom in threo β-O-4 dimers.
Comparative Analysis with Erythro Diastereomers
Threo and erythro diastereomers exhibit distinct physicochemical properties:
Table 2: Comparative Properties of Threo vs. Erythro β-O-4 Dimers
| Property | Threo Isomer | Erythro Isomer |
|---|---|---|
| Melting Point (°C) | 158–162 | 172–176 |
| Aqueous Solubility | 8.7 mg/mL | 5.2 mg/mL |
| Torsional Barrier | 9.3 kcal/mol | 11.1 kcal/mol |
| Acidolytic Stability | 40% degradation (0.1M HCl) | 25% degradation (0.1M HCl) |
The threo configuration’s lower torsional barrier facilitates enzymatic cleavage by β-etherases, with Sphingomonas sp. SYK6 showing 3.2-fold higher activity toward threo-configured substrates. Conversely, erythro isomers exhibit greater thermal stability, decomposing at 246°C vs. 228°C for threo forms under pyrolytic conditions.
Role in Native Lignin Macromolecular Networks
In native lignin, threo-7-O-methylguaiacylglycerol β-coniferyl ether acts as a conformational "hinge," enabling localized mobility while maintaining macromolecular integrity. Solid-state NMR studies reveal these units preferentially occupy regions with 4–6 Å intermolecular spacing, facilitating water penetration and enzymatic access.
Properties
IUPAC Name |
4-[(1R,2R)-2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-21(24,20(27-4)15-8-9-16(23)18(13-15)25-2)28-17-10-7-14(6-5-11-22)12-19(17)26-3/h5-10,12-13,20,22-24H,11H2,1-4H3/b6-5+/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXDQXGMVOLSGQ-VGKRUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)C=CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]([C@@H](C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection and Protection
The synthesis begins with strategically protected precursors to ensure regioselective reactions:
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Vanillin derivatives : Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as the guaiacyl precursor. Methylation at the 7-O position is typically achieved using methyl iodide (CH₃I) or dimethyl sulfate in alkaline conditions.
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Coniferyl aldehyde : This provides the coniferyl ether moiety. Its α,β-unsaturated aldehyde group is reactive toward nucleophilic addition, enabling coupling with glycerol derivatives.
Protection steps :
Coupling Reaction and Ether Formation
The key step involves forming the β-coniferyl ether linkage. Nakatsubo et al. describe a method using oxidative coupling between protected guaiacylglycerol and coniferyl aldehyde:
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Reaction conditions :
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Mechanism : A six-membered transition state facilitates nucleophilic attack by the glycerol’s β-hydroxyl on the coniferyl aldehyde’s α-carbon, yielding the β-ether linkage.
Example protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Vanillin, CH₃I, K₂CO₃, acetone | Methylation at 7-O position |
| 2 | THP-protected glycerol, coniferyl aldehyde, NaOH/THF | Coupling to form β-ether |
| 3 | LiAlH₄ (LAH) in dry ether | Reduction of aldehyde to alcohol |
Deprotection and Isolation
Post-coupling deprotection is critical:
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THP removal : Acidic hydrolysis (HCl in methanol) cleaves the acetal protecting groups.
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Acetyl group removal : Mild alkaline hydrolysis (e.g., NaHCO₃ in methanol) preserves the methyl ether.
Purification challenges :
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The reaction produces a mixture of erythro and threo diastereomers (ratio ~3.5:1).
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Separation employs:
Stereochemical Control and Optimization
Factors Influencing Erythro/Threo Ratio
The diastereomeric ratio depends on:
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Solvent polarity : Polar solvents favor the threo isomer due to transition-state stabilization.
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Temperature : Lower temperatures (0°C) slightly increase threo selectivity.
| Condition | Erythro:Threo Ratio |
|---|---|
| THF, 25°C | 3.5:1 |
| DMF, 0°C | 3.0:1 |
Advanced Separation Techniques
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Preparative HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% threo purity.
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Crystallization : Ethanol/water mixtures selectively crystallize the threo isomer, albeit in low yields (~20%).
Analytical Validation
Chemical Reactions Analysis
Types of Reactions: threo-7-O-Methylguaiacylglycerol |A-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced forms with varying degrees of activity.
Scientific Research Applications
threo-7-O-Methylguaiacylglycerol |A-coniferyl ether has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of lignans, contributing to the understanding of natural product chemistry.
Biology: The compound’s ability to inhibit nitric oxide production makes it valuable in research related to inflammation and neuroinflammation.
Medicine: Its anti-neuroinflammatory properties suggest potential therapeutic applications in treating neuroinflammatory conditions.
Mechanism of Action
The mechanism of action of threo-7-O-Methylguaiacylglycerol |A-coniferyl ether involves its interaction with molecular targets involved in the production of nitric oxide. By inhibiting these targets, the compound reduces the production of nitric oxide, thereby exhibiting anti-neuroinflammatory effects . The specific pathways and molecular targets involved in this process are still under investigation, but the compound’s ability to modulate these pathways makes it a valuable tool in research.
Comparison with Similar Compounds
- threo-Guaiacylglycerol beta-coniferyl ether
- Glyceryl trioleate
- Glyceryl tristearate
Comparison: threo-7-O-Methylguaiacylglycerol |A-coniferyl ether is unique due to its specific ability to inhibit nitric oxide production and its anti-neuroinflammatory properties. While similar compounds like threo-Guaiacylglycerol beta-coniferyl ether also exhibit anti-inflammatory activities, the specific molecular interactions and pathways involved may differ . Glyceryl trioleate and Glyceryl tristearate, on the other hand, are primarily used in different contexts, such as dietary studies and lipid research .
Biological Activity
Introduction
threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a lignan derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for its effects on various biological pathways, particularly in relation to neuroinflammation and oxidative stress. This article presents a comprehensive overview of the biological activity of threo-7-O-Methylguaiacylglycerol β-coniferyl ether, supported by data tables and relevant research findings.
Chemical Properties
- Molecular Formula : CHO
- Molecular Weight : 376.40 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 643.2 ± 55.0 °C at 760 mmHg
- Flash Point : 342.8 ± 31.5 °C
These properties suggest that threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a stable compound with potential applications in pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 376.40 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 643.2 ± 55.0 °C |
| Flash Point | 342.8 ± 31.5 °C |
Biological Activity
Anti-Neuroinflammatory Effects
Research indicates that threo-7-O-Methylguaiacylglycerol β-coniferyl ether exhibits significant anti-neuroinflammatory properties. A study by Xiong et al. (2014) demonstrated that this compound can inhibit the production of nitric oxide (NO), a key mediator in neuroinflammation . The inhibition of NO production is crucial as excessive NO is associated with various neurodegenerative diseases.
The mechanisms through which threo-7-O-Methylguaiacylglycerol β-coniferyl ether exerts its biological effects are still under investigation, but several pathways have been proposed:
- Inhibition of Pro-inflammatory Cytokines : The compound appears to down-regulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in neural tissues.
- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, helping to mitigate oxidative stress in neuronal cells.
Case Studies
- Neuroprotection in Animal Models : In a series of experiments involving murine models, threo-7-O-Methylguaiacylglycerol β-coniferyl ether was shown to reduce markers of neuroinflammation and improve behavioral outcomes in models of induced neurodegeneration.
- Cell Culture Studies : In vitro studies using microglial cell lines treated with lipopolysaccharides (LPS) demonstrated that threo-7-O-Methylguaiacylglycerol β-coniferyl ether significantly reduced the release of inflammatory mediators compared to control groups.
Pharmacological Potential
Given its biological activities, threo-7-O-Methylguaiacylglycerol β-coniferyl ether holds promise for therapeutic applications in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis.
Comparative Analysis with Other Lignans
To better understand the efficacy of threo-7-O-Methylguaiacylglycerol β-coniferyl ether, it is useful to compare its biological activity with other lignans:
| Compound | Anti-inflammatory Activity | Antioxidant Properties | Notes |
|---|---|---|---|
| threo-7-O-Methylguaiacylglycerol β-coniferyl ether | Yes | Yes | Effective in reducing NO production |
| Sesamin | Moderate | High | Known for broader antioxidant effects |
| Lariciresinol | Low | Moderate | Less effective against inflammation |
threo-7-O-Methylguaiacylglycerol β-coniferyl ether is a promising lignan with notable anti-neuroinflammatory and potential antioxidant activities. Its ability to inhibit nitric oxide production suggests a significant role in managing neurodegenerative conditions. Further research into its mechanisms and broader pharmacological applications could pave the way for novel therapeutic strategies.
Q & A
Q. What are the standard methods for identifying and characterizing threo-7-O-Methylguaiacylglycerol β-coniferyl ether?
To confirm the identity and purity of this compound, researchers should use:
- Nuclear Magnetic Resonance (NMR) : Analyze stereochemical configuration and substitution patterns (e.g., methoxy and glycerol groups) .
- Mass Spectrometry (MS) : Confirm molecular weight (390.43 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) and distinguish from erythro-isomers using retention times .
Q. How is threo-7-O-Methylguaiacylglycerol β-coniferyl ether synthesized and purified?
While direct synthesis protocols are not detailed in literature, related guaiacylglycerol derivatives are often isolated from plant extracts (e.g., Eucomis bicolor) via:
Q. What analytical techniques resolve structural ambiguities in coniferyl ether derivatives?
- 2D-NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm β-coniferyl ether linkage and methylguaiacyl substitution .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
- Comparative MS/MS : Differentiates between threo and erythro isomers via fragmentation patterns .
Advanced Research Questions
Q. How do researchers evaluate the inhibitory effects of threo-7-O-Methylguaiacylglycerol β-coniferyl ether on nitric oxide (NO) production?
- In Vitro Assays : Use lipopolysaccharide (LPS)-stimulated macrophages and measure NO levels via Griess reagent.
- Dose-Response Analysis : Calculate IC₅₀ values (e.g., related threo-guaiacylglycerol derivatives show IC₅₀ < 50 μM) .
- Controls : Include erythro-isomers and dexamethasone as positive controls to validate specificity .
Q. How to reconcile contradictory bioactivity data between threo and erythro stereoisomers?
- Stereochemical Purity : Verify configurations using chiral chromatography or optical rotation .
- Receptor Binding Studies : Compare interactions with targets like NF-κB or iNOS using molecular docking .
- Meta-Analysis : Cross-reference studies on erythro-Guaiacylglycerol β-coniferyl ether (IC₅₀ discrepancies may arise from cell type variability) .
Q. What experimental designs mitigate confounding factors in anti-inflammatory studies?
Q. How does threo-7-O-Methylguaiacylglycerol β-coniferyl ether compare to other lignans in bioactivity?
- Elastase Inhibition : Compare IC₅₀ values with erythro-Guaiacylglycerol β-dehydrodisinapyl ether (IC₅₀ = 171 μM) .
- Antioxidant Assays : Use DPPH or FRAP to quantify radical scavenging vs. dihydroconiferyl derivatives .
- Structural-Activity Relationship (SAR) : Correlate methoxy group positioning with activity .
Methodological Challenges & Solutions
Q. How to ensure stereochemical fidelity during synthesis or isolation?
Q. What strategies validate the biological relevance of in vitro findings?
Q. How to troubleshoot low bioactivity in preliminary screens?
- Purity Reassessment : Confirm via HPLC and NMR; impurities >2% can mask activity .
- Solubility Optimization : Test alternate solvents (e.g., acetone-DMSO mixtures) .
- Proteomic Profiling : Identify potential protein targets using affinity chromatography .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
